molecular formula C11H15NO B1661661 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine CAS No. 933726-75-1

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine

Cat. No.: B1661661
CAS No.: 933726-75-1
M. Wt: 177.24
InChI Key: FJCRULKMEYVXQA-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is a chemical compound belonging to the class of isochromenes. This compound has garnered attention due to its various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine typically involves the alkylation of 3,4-dihydro-1H-isochromen-6-ol with an appropriate amine. The reaction is usually carried out in the presence of a base such as trimethylamine in a solvent like dry acetonitrile under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield the N-oxide derivative, while reduction would yield the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Exhibits anti-inflammatory and antioxidant properties, making it a candidate for studying cellular processes.

    Medicine: Potential neuroprotective effects suggest its use in treating neurodegenerative diseases.

    Industry: Could be used in the development of new materials with specific biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines.

    Antioxidant Pathways: Scavenges free radicals and reduces oxidative stress.

    Neuroprotective Pathways: Protects neurons from damage by modulating signaling pathways involved in cell survival.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1H-isochromen-6-ol: A precursor in the synthesis of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine.

    2-(3,4-Dihydro-1H-isochromen-1-yl)-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]acetamide: Another compound in the isochromene class with different biological activities.

Uniqueness

This compound is unique due to its combination of anti-inflammatory, antioxidant, and neuroprotective properties, which are not commonly found together in similar compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCRULKMEYVXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273466
Record name 3,4-Dihydro-1H-2-benzopyran-6-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933726-75-1
Record name 3,4-Dihydro-1H-2-benzopyran-6-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933726-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1H-2-benzopyran-6-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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